molecular formula C6H4BrN3 B1268331 1-Azido-3-bromobenzene CAS No. 2101-89-5

1-Azido-3-bromobenzene

Cat. No. B1268331
CAS RN: 2101-89-5
M. Wt: 198.02 g/mol
InChI Key: KLKGUBBTVRHUGD-UHFFFAOYSA-N
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Description

1-Azido-3-bromobenzene is an aromatic azide with the empirical formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-bromobenzene consists of a benzene ring with an azide group (N3) and a bromine atom (Br) attached to it . The InChI string representation of the molecule is InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H .


Chemical Reactions Analysis

1-Azido-3-bromobenzene is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles .


Physical And Chemical Properties Analysis

1-Azido-3-bromobenzene is a liquid with a concentration of 0.5 M in tert-butyl methyl ether .

Scientific Research Applications

Organic Synthesis

1-Azido-3-bromobenzene is used in organic synthesis . The compound is used as a reagent in various organic reactions due to the presence of the azido group, which can act as a precursor for the generation of nitrogen-centered radicals .

Biochemistry

Azido-modified nucleosides, which can be derived from 1-Azido-3-bromobenzene, have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents . The chemistry of azidonucleosides is related to the generation of nitrogen-centered radicals (NCRs) from the azido groups . The critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides as well as the NCRs generated from azidonucleosides by radiation-produced (prehydrated and aqueous) electrons are discussed .

Nucleophilic Substitution Reactions

The azide ion (N3-) is a great nucleophile and can be used in nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides . The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) .

Generation of Primary Amines

Organic azides, which can be derived from 1-Azido-3-bromobenzene, serve as “masked” amines . When treated with a reducing agent, such as LiAlH4 or even catalytic hydrogenation (Pd/C, H2), organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Acyl Azides and Curtius Rearrangement

Acyl azides, which can be derived from 1-Azido-3-bromobenzene, can undergo a rearrangement known as the Curtius Rearrangement . This involves the migration of an acyl group to the nitrogen, resulting in an isocyanate . The isocyanate can then be hydrolyzed to a primary amine . This reaction is useful for the synthesis of amines and has been used in the preparation of various pharmaceuticals .

Epoxide Opening and Conjugate Addition

The azide ion, derived from 1-Azido-3-bromobenzene, can act as a nucleophile in epoxide opening reactions and conjugate addition reactions . In the case of epoxide opening, the azide ion attacks the less substituted carbon of the epoxide, leading to the formation of an azido-alcohol . In conjugate addition reactions, the azide ion adds to α,β-unsaturated carbonyl compounds .

Safety And Hazards

1-Azido-3-bromobenzene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It also causes damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

Relevant Papers

  • "Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization"
  • "Azides in the Synthesis of Various Heterocycles"

properties

IUPAC Name

1-azido-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKGUBBTVRHUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340016
Record name 1-azido-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-bromobenzene

CAS RN

2101-89-5
Record name 1-Azido-3-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-azido-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-bromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
U Wellmar, AB Hömfeldt… - Journal of heterocyclic …, 1996 - Wiley Online Library
… In the coupling between 2,4 di‐t‐butoxy‐5‐pyrimidineboronic acid and the six different aryl halides that were used as coupling partners, only 1‐azido‐3‐bromobenzene did not give …
Number of citations: 10 onlinelibrary.wiley.com
A Nocentini, M Ceruso, F Carta… - Journal of Enzyme …, 2016 - Taylor & Francis
Sulfocoumarins behave as interesting inhibitors of the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1). Here, we report a new series of 7-substituted derivatives which were …
Number of citations: 48 www.tandfonline.com
A Nocentini, F Carta, M Ceruso, G Bartolucci… - Bioorganic & Medicinal …, 2015 - Elsevier
… 1-Azido-3-bromobenzene D (1.1 equiv) and 7-(prop-2-ynyloxy)-2H-chromen-2-one 2 (0.05 g, 1.0 equiv) were dissolved in tBuOH/H 2 O 1:1 (3.5 ml) and then tetramethylamonium …
Number of citations: 81 www.sciencedirect.com
O Berger, A Kaniti, CT van Ba, H Vial, SA Ward… - …, 2011 - Wiley Online Library
… To synthesize the aromatic 1,4-substituted derivatives 13 a–d and 14 a–b (Scheme 2), 1-azido-4-bromobenzene (7 a) and 1-azido-3-bromobenzene (7 b) were prepared by diazotization…
Y Wang, W Zhao, F Bie, L Wu, X Li… - Chemistry–A European …, 2016 - Wiley Online Library
… Deprotection of 6 assisted by tetrabutylammonium fluoride, followed by coupling with PEGylated 1-azido-3-bromobenzene 7 yielded another precursor 8. The final compounds of …
J Leitans, A Sprudza, M Tanc, I Vozny… - Bioorganic & medicinal …, 2013 - Elsevier
We report here a series of 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties, prepared by click chemistry from 5-ethynylthiophene-2-sulfonamide and …
Number of citations: 33 www.sciencedirect.com
E Sitte - 2022 - tara.tcd.ie
The research carried out herein focuses on two main aspects: The synthesis of new derivatives of naturally occurring porphyrins and the preparation of non-natural chromophore-rigid …
Number of citations: 0 www.tara.tcd.ie
V Babin, A Sallustrau, M Molins… - European Journal of …, 2022 - Wiley Online Library
… 1-azido-3-bromobenzene (S2): Starting from 3-bromoaniline (370 μL, 3.40 mmol) and using the general procedure G2. The crude mixture affording the expected compound as a dark …
E Sitte, MO Senge - European Journal of Organic Chemistry, 2020 - Wiley Online Library
… The ethynyl-substituted Zn(II) porphyrin 38 was further reacted with 1-azido-3-bromobenzene in a Cu-catalyzed 1,3-dipolar cycloaddition to afford arm-extended porphyrin 39. These …
JM O'Brien, E Sitte, KJ Flanagan… - The Journal of …, 2019 - ACS Publications
… This was followed by cycloaddition of 31 with 1-azido-3-bromobenzene (4.0 equiv.) using CuSO 4 ·5H 2 O (2.2 equiv.) and sodium ascorbate (4.0 equiv.) in DMF to obtain 32 in 28% …
Number of citations: 11 pubs.acs.org

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